6-Quinazolinol
Overview
Description
6-Quinazolinol, also known as 6-quinazolinamine, is a heterocyclic compound with the molecular formula C7H5N3O. It is a white crystalline solid that is soluble in water and ethanol. 6-Quinazolinol is a key intermediate in the synthesis of quinazoline-based drugs and is used in the synthesis of many other compounds. It is also used in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Antifungal Activity
6-Quinazolinol derivatives, specifically fluoro-4-alkyl(aryl)thioquinazoline, have been found to exhibit significant antifungal activities. These compounds, such as 3a, 3g, and 3h, demonstrate high inhibitory effects on the growth of various fungi, including Fusarium oxysporum. They affect fungal cell membrane permeability and hyphal formation, leading to reduced fungal growth and spore germination (Xu et al., 2007).
Synthesis and Antimicrobial Evaluation
The synthesis of new chalcone and sydnone derivatives of 4(3H)-quinazolinone has been conducted for their antibacterial and antifungal properties. These derivatives, especially the nitroso derivative 6b, exhibited notable antibacterial and antifungal activities against various microbial strains including Escherichia coli and Candida albicans (Bekhit et al., 2001).
Antihyperlipidemic Activities
4(3H) Quinazolinone and its derivatives have been shown to reduce serum cholesterol and cholesterol ester levels in hypercholesterolemic rats. This antihyperlipidemic effect is thought to be due to the inhibition of dietary cholesterol absorption or intestinal ACAT activity (Refaie et al., 2005).
Antitumor Effects
Quinazolinone derivatives, like HoLu-12, have been found to induce mitotic arrest and apoptosis in human oral squamous cell carcinoma cells. This indicates their potential as therapeutic agents in cancer treatment (Lai et al., 2021).
Cytotoxicity and Tubulin Polymerization Inhibition
Certain 2-phenyl-4-quinazolinones have shown significant cytotoxicity against human tumor cell lines and have been identified as potent inhibitors of tubulin polymerization. These compounds display selective cytotoxicity against specific cancer cell lines (Hour et al., 2000).
Angiotensin II Receptor Antagonism
4(3H)-quinazolinones with various heterocyclic substituents have been synthesized and evaluated as angiotensin II receptor antagonists. These compounds have shown potent, long-lasting, and orally active antihypertensive effects (Levin et al., 1994).
Cytotoxic Activity in Cancer Cell Lines
Novel 6-mercapto-12-phenethyl-quinazolino[3,4-a]quinazolinone derivatives exhibited cytotoxic activity against human lymphoblastic leukemia and breast adenocarcinoma cell lines (Mohammadhosseini et al., 2016).
Antiplatelet and Antithrombotic Activity
Cilostazol, a derivative of quinazolinone, has been used as an antiplatelet and antithrombotic agent. It inhibits platelet activation and enhances vasodilation, which can improve peripheral blood flow (Ikeda, 1999).
properties
IUPAC Name |
quinazolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPMVEXRMOAIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343415 | |
Record name | 6-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinazolinol | |
CAS RN |
7556-93-6 | |
Record name | 6-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinazolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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